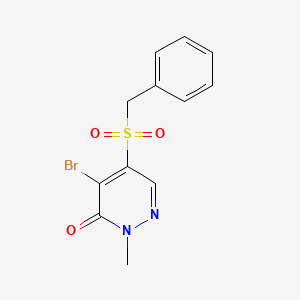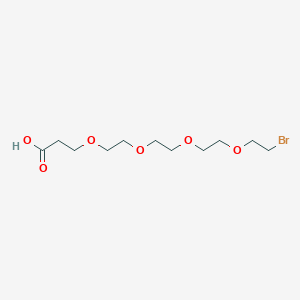
Ácido Bromo-PEG4
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Bromo-PEG4-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs, which are used to selectively degrade target proteins.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability in aqueous media.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Applied in the development of advanced materials, such as hydrogels and nanomaterials, for various industrial applications
Mecanismo De Acción
Target of Action
Bromo-PEG4-acid is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are bifunctional molecules designed to target proteins for degradation .
Mode of Action
The mode of action of Bromo-PEG4-acid involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The bromide (Br) in Bromo-PEG4-acid is a very good leaving group for nucleophilic substitution reactions .
Biochemical Pathways
Bromo-PEG4-acid, as a part of PROTACs, exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This leads to the modulation of various biochemical pathways depending on the specific target protein being degraded.
Pharmacokinetics
The pharmacokinetic properties of Bromo-PEG4-acid are influenced by its PEG-based structure. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance its bioavailability.
Result of Action
The result of Bromo-PEG4-acid’s action is the formation of PROTACs that can selectively degrade target proteins . This can lead to the modulation of cellular processes controlled by these proteins, potentially leading to therapeutic effects in the context of diseases associated with the target proteins.
Action Environment
The action of Bromo-PEG4-acid, as part of PROTACs, occurs within the intracellular environment. Factors such as pH, temperature, and the presence of other biomolecules can influence its action, efficacy, and stability. The hydrophilic PEG spacer in Bromo-PEG4-acid can enhance its solubility in the aqueous intracellular environment .
Análisis Bioquímico
Biochemical Properties
Bromo-PEG4-acid plays a significant role in biochemical reactions. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This property allows it to interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
As a PROTAC linker, it enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells . This suggests that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Bromo-PEG4-acid primarily involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . Bromo-PEG4-acid, as a linker, enables the formation of these PROTAC molecules, leading to selective degradation of target proteins .
Metabolic Pathways
As a PROTAC linker, it is likely to be involved in the ubiquitin-proteasome system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bromo-PEG4-acid can be synthesized through a series of chemical reactions involving the introduction of a bromide group and a carboxylic acid group into a PEG chain. The synthetic route typically involves the following steps:
PEG Chain Extension: The PEG chain is extended by reacting with ethylene oxide under basic conditions.
Bromination: The extended PEG chain is then brominated using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr).
Industrial Production Methods
Industrial production of Bromo-PEG4-acid involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize side reactions and impurities .
Análisis De Reacciones Químicas
Types of Reactions
Bromo-PEG4-acid undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide group is a good leaving group, making Bromo-PEG4-acid suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thioacetate (KSAc) under mild conditions.
Amide Bond Formation: EDC or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
Nucleophilic Substitution: Substituted PEG derivatives with various functional groups.
Amide Bond Formation: PEG derivatives with amide linkages, often used in bioconjugation and drug delivery applications.
Comparación Con Compuestos Similares
Bromo-PEG4-acid can be compared with other PEG-based linkers, such as:
Bromo-PEG2-acid: Shorter PEG chain, resulting in different solubility and flexibility properties.
Bromo-PEG6-acid: Longer PEG chain, offering increased solubility and flexibility but potentially affecting the overall stability of the conjugated molecule.
Bromo-PEG4-amine: Contains an amine group instead of a carboxylic acid, leading to different reactivity and applications
Bromo-PEG4-acid is unique due to its balanced PEG chain length, which provides optimal solubility and flexibility for various applications, while the bromide and carboxylic acid groups offer versatile reactivity for chemical modifications .
Propiedades
IUPAC Name |
3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrO6/c12-2-4-16-6-8-18-10-9-17-7-5-15-3-1-11(13)14/h1-10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXKQEAMKNNRMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine hydrochloride](/img/structure/B1667809.png)



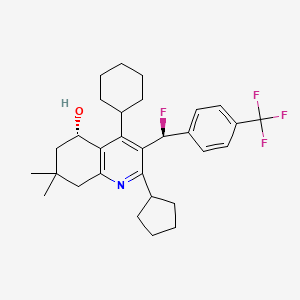
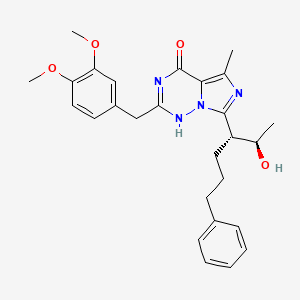
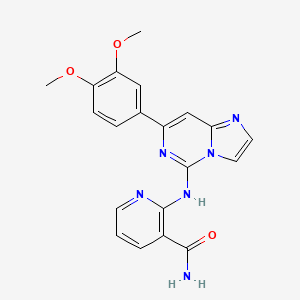
![2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid](/img/structure/B1667822.png)
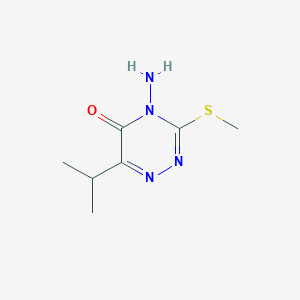
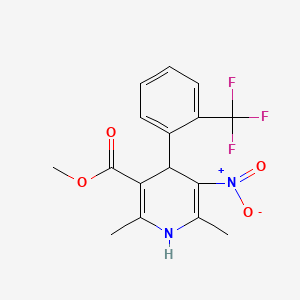
![4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid](/img/structure/B1667826.png)
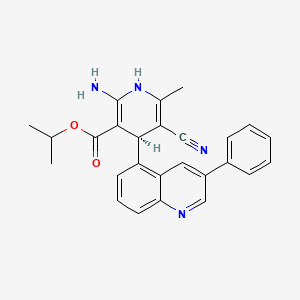
![2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide](/img/structure/B1667828.png)
